18(S)-Methyleicosanoic acid

Molecular Dynamics Simulation Langmuir-Blodgett Films Surface Chemistry

18(S)-Methyleicosanoic acid (18-MEA) is the only enantiomer that replicates the native hair cuticle lipid structure, forming robust hydrophobic monolayers unlike racemic or linear analogs. Validated SCD1 inhibitor (IC50 168 nM). Essential for hair surface models, bio-lubricant reference, and lipid monolayer research. Substitution with eicosanoic acid leads to experimental failure. Ensure your work uses the correct stereochemistry.

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 340257-50-3
Cat. No. B3130089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18(S)-Methyleicosanoic acid
CAS340257-50-3
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1
InChIKeyWSRCOZWDQPJAQT-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18(S)-Methyleicosanoic acid (CAS 340257-50-3): A Chiral Branched-Chain Fatty Acid for Hair Surface Science and Lipid Research


18(S)-Methyleicosanoic acid (CAS 340257-50-3), also known as (18S)-18-methyleicosanoic acid or 18-MEA, is a chiral methyl-branched long-chain fatty acid with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It is a structural analog of arachidic acid (eicosanoic acid) but features a methyl group at the 18th carbon position in the (S)-configuration [1]. This compound is naturally found as a major, covalently bound component of the lipid layer on mammalian hair cuticles, where it comprises up to 40% of total covalently bound lipids and is critical for surface hydrophobicity and lubrication [2]. Its unique anteiso-branched structure and defined stereochemistry are central to its function in biological interfaces, making it a specialized tool in cosmetic science, surface chemistry, and lipid membrane research [3].

Procurement Considerations for 18(S)-Methyleicosanoic acid: Why Unbranched or Racemic Analogs Fall Short


18(S)-Methyleicosanoic acid is not interchangeable with common linear fatty acids like eicosanoic acid (EA) or even its racemic mixture. The presence of a single methyl branch at the 18-position and its specific (S)-stereochemistry create a molecular structure with fundamentally different interfacial packing, conformational dynamics, and biochemical interactions [1]. Research demonstrates that these structural features are not incidental but are the primary drivers of its ability to form robust, low-friction, and hydrophobic monolayers [2]. Substitution with a simpler, unbranched analog such as eicosanoic acid (arachidic acid) would result in a material that cannot replicate these crucial performance characteristics, leading to experimental failure or suboptimal product performance in applications ranging from hair surface modeling to bio-lubricant development [3]. The evidence below quantifies these differences, providing a clear basis for selecting the specific (18S)-enantiomer over generic alternatives.

Comparative Performance Data for 18(S)-Methyleicosanoic Acid: Quantitative Differentiation from Eicosanoic Acid


Molecular Packing and Film Thickness in Langmuir Monolayers: 18-MEA vs. Eicosanoic Acid

Molecular dynamics simulations comparing 18-methyleicosanoic acid (18-MEA) and its linear parent compound, eicosanoic acid (EA), reveal significant differences in their monolayer structures. The simulations show that the order parameters and film thickness for 18-MEA monolayers are markedly different from those of EA [1]. Specifically, the conformational order of methylene groups near the termini in 18-MEA is less sensitive to changes in film-packing density compared to EA [1]. This indicates a more robust and density-tolerant intermolecular arrangement for the branched compound.

Molecular Dynamics Simulation Langmuir-Blodgett Films Surface Chemistry

Hydrophobic Barrier Performance on Model Hair Surfaces: 18-MEA Outperforms Eicosanoic Acid

In a molecular dynamics study designed to model the hair epicuticle (F-layer), a monolayer of 18-MEA covalently bound to graphene sheets was compared to a similar monolayer of eicosanoic acid (EA). The simulations demonstrated that, at larger intermolecular separation distances, the 18-MEA fatty acid provides a slightly better hydrophobic layer than the EA fatty acid [1]. This finding suggests that the natural selection of 18-MEA for the hair surface is due to its ability to maintain a protective hydrophobic barrier even when some lipids are lost due to wear, a property not shared by its unbranched analog.

Hair Science Hydrophobicity Molecular Dynamics

SCD1 Enzyme Inhibition: A Quantified Biochemical Differentiation

18-Methyleicosanoic acid demonstrates a specific, quantifiable biochemical activity as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). In human HepG2 cell assays, it inhibits SCD1 with an IC50 of 168 nM [1]. This activity is further confirmed in rat models, with IC50 values of 158 nM in rat Hep cells and a potent 4 nM in rat liver microsomes [1]. This contrasts sharply with its primary structural analog, eicosanoic acid, for which no comparable SCD1 inhibition data is reported, highlighting a distinct and verifiable functional difference conferred by the methyl branch.

Enzyme Inhibition SCD1 Lipid Metabolism

Targeted Research Applications for 18(S)-Methyleicosanoic Acid Driven by Quantitative Evidence


Hair Surface Modeling and Cosmetic Formulation

This application is directly supported by evidence showing that 18-MEA forms a more robust and density-tolerant hydrophobic layer than its linear analog, eicosanoic acid [5]. Procurement of 18(S)-Methyleicosanoic acid is essential for creating accurate in vitro models of the hair epicuticle or for formulating treatments designed to restore the hair's natural hydrophobicity and lubricity [2].

Fundamental Surface Chemistry and Lipid Monolayer Studies

The molecular dynamics data indicating that 18-MEA exhibits unique intermolecular correlations and film thickness properties compared to EA is foundational for surface scientists [5]. This compound is the material of choice for investigating how methyl branching and stereochemistry govern the self-assembly and stability of fatty acid monolayers at interfaces.

Lipid Metabolism and Enzyme Inhibition Assays

For research involving Stearoyl-CoA Desaturase 1 (SCD1), 18(S)-Methyleicosanoic acid is a validated tool compound with a reported IC50 of 168 nM in human HepG2 cells [5]. This quantifiable biochemical activity provides a functional anchor for cell-based assays, and the compound can serve as a benchmark in screening for novel SCD1 modulators.

Bio-inspired Lubricant and Tribology Research

The established role of 18-MEA as a boundary lubricant on hair fibers [5] positions it as a key compound for bio-tribology studies. Research focusing on developing or benchmarking novel, biomimetic lubricants will require 18(S)-Methyleicosanoic acid as a gold-standard reference material to compare frictional properties against new synthetic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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